N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine
Overview
Description
“N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine” is a complex organic compound. It contains a benzimidazole core, which is a bicyclic heteroarene, a type of aromatic organic compound. The benzimidazole core is substituted with a propyl group at the 1-position and an amine group at the 5-position. Additionally, it has a 2,4-dichlorophenylmethyl group attached to the nitrogen atom of the benzimidazole .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzimidazole ring, which is a fused benzene and imidazole ring. The dichlorophenyl, propyl, and amine groups would be attached at the specified positions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzimidazole ring and the various substituents. The electron-rich nitrogen in the benzimidazole ring and the amine group could potentially act as nucleophiles in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzimidazole ring could contribute to its stability and the dichlorophenyl group could increase its lipophilicity .Scientific Research Applications
Chemical Synthesis and Reactions
N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine is involved in various chemical synthesis and reaction studies. One study explored a ring-fission/C–C bond cleavage reaction with a similar compound, N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine, which could provide insights into its chemical behavior (Jäger et al., 2002).
Antimicrobial Activities
Several compounds structurally similar to N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine have been synthesized and evaluated for their antimicrobial activities. For example, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and assessed their antimicrobial activities, which might be relevant to understanding the biological activities of the compound (Bektaş et al., 2007).
Spectroscopic and Structural Characterization
Research has been conducted on the spectroscopic and structural characterization of compounds related to N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine. Castillo et al. (2015) worked on mixed N,S tripodal ligands and copper complexes, providing valuable data on the structural aspects of such compounds (Castillo et al., 2015).
Amination Reactions and Catalysis
N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine may also be relevant in amination reactions and catalysis. For instance, research by Grasa et al. (2001) on amination reactions of aryl halides with nitrogen-containing reagents mediated by palladium/imidazolium salt systems could provide insights into the reactivity and potential catalytic applications of similar compounds (Grasa et al., 2001).
Future Directions
properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3/c1-2-7-22-11-21-16-9-14(5-6-17(16)22)20-10-12-3-4-13(18)8-15(12)19/h3-6,8-9,11,20H,2,7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEPSIFNTIQCNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C=CC(=C2)NCC3=C(C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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